4'-Chloro-1,1'-biphenyl-2-amine hydrochloride
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Overview
Description
4’-Chloro-1,1’-biphenyl-2-amine hydrochloride is a chemical compound used as a reagent in the synthesis of Boscalid . Boscalid is a fungicide that belongs to the class of carboxamides .
Synthesis Analysis
The synthesis of 4’-Chloro-1,1’-biphenyl-2-amine hydrochloride involves several steps. The compound was synthesized and characterized through a combination of analytical methods . The two phenyl groups are non-coplanar, with a dihedral angle of 52.9 ° .Molecular Structure Analysis
The molecular structure of 4’-Chloro-1,1’-biphenyl-2-amine hydrochloride can be represented by the formula C12H10ClN . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
4’-Chloro-1,1’-biphenyl-2-amine hydrochloride is used as a reagent in the synthesis of Boscalid . Boscalid acts by inhibiting spore germination and germ tube elongation, and is also effective on all other stages of fungal development .Physical And Chemical Properties Analysis
The physical and chemical properties of 4’-Chloro-1,1’-biphenyl-2-amine hydrochloride include a molecular weight of 188.653 . The compound is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Synthesis of Fungicides
4’-Chloro-biphenyl-2-ylamine is used as a reagent in the synthesis of Boscalid . Boscalid is a fungicide that belongs to the class of carboxamides. It acts by inhibiting spore germination and germ tube elongation, and is also effective on all other stages of fungal development .
Preparation of Fluorescent Dyes
This compound can be used as a raw material for the synthesis of fluorescent dyes. These dyes are used for marking biomolecules or in the preparation of luminescent materials in the field of material science .
3. Polymer and High Molecular Material Synthesis 4’-Chloro-biphenyl-2-ylamine is often used in the synthesis of polymers and high molecular materials. It helps in improving the properties of these materials .
Organic Chemistry Reactions
As an aromatic amine compound, 4’-Chloro-biphenyl-2-ylamine exhibits electrophilic properties. It can participate in amino substitution reactions and aromatic electrophilic substitution reactions .
Intermediate in Pharmaceutical Manufacturing
Due to its chemical properties, 4’-Chloro-biphenyl-2-ylamine can serve as an intermediate in the manufacturing of various pharmaceutical compounds .
Research and Development
In the field of research and development, this compound is often used in the study of new chemical reactions, the development of new synthetic methods, and the exploration of its potential applications .
Mechanism of Action
Target of Action
It is used as a reagent in the synthesis of boscalid , a fungicide that acts by inhibiting spore germination and germ tube elongation .
Mode of Action
As a reagent in the synthesis of boscalid , it may contribute to the fungicidal properties of the resulting compound.
Biochemical Pathways
Boscalid, a compound synthesized using this reagent, inhibits spore germination and germ tube elongation , suggesting that it may affect fungal growth and development pathways.
properties
IUPAC Name |
2-(4-chlorophenyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN.ClH/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14;/h1-8H,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPNZZLTBCGHRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-biphenyl-2-ylamine hydrochloride |
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